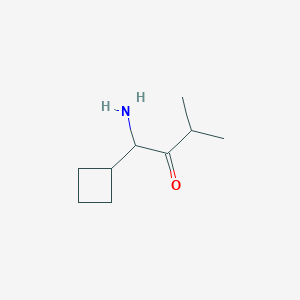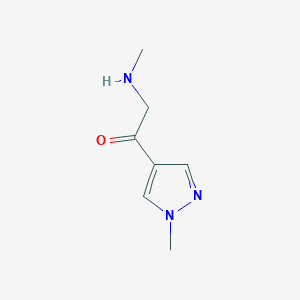
Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses an optically active cyclohexanone and phenylhydrazine hydrochloride under methanesulfonic acid reflux in methanol to yield the corresponding tricyclic indole . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes and green chemistry principles to minimize environmental impact. Transition-metal/quinone complexes are effective catalysts for the aerobic dehydrogenation of indolines to indoles, demonstrating the utility of this method in synthesizing pharmaceutically important molecules .
Chemical Reactions Analysis
Types of Reactions
Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert indoles to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can modulate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A potent antiviral compound.
Uniqueness
Methyl3-methyl-1-tosyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17NO4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 3-methyl-1-(4-methylphenyl)sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C18H17NO4S/c1-12-8-10-14(11-9-12)24(21,22)19-16-7-5-4-6-15(16)13(2)17(19)18(20)23-3/h4-11H,1-3H3 |
InChI Key |
XFKOKEPMOKSXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)




![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)


